An In-depth Technical Guide to the Mechanism of Action of GSK-LSD1 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of GSK-LSD1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of numerous cancers. By inactivating LSD1, GSK-LSD1 modulates gene expression, leading to the inhibition of cancer cell proliferation, induction of differentiation, and suppression of tumorigenicity. This technical guide provides a comprehensive overview of the mechanism of action of GSK-LSD1, detailing its biochemical activity, cellular effects, and preclinical efficacy. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and epigenetic therapeutics.
Core Mechanism of Action: Irreversible Inhibition of LSD1
GSK-LSD1 dihydrochloride acts as a mechanism-based irreversible inhibitor of the flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1.[1] LSD1 functions primarily to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with active gene transcription.[2] By forming a covalent adduct with the FAD cofactor, GSK-LSD1 permanently inactivates the enzyme, leading to an accumulation of H3K4me1/2 at target gene loci.[1][2] This, in turn, alters chromatin structure and modulates the expression of genes critical for cancer cell survival and proliferation.[3][4]
Biochemical Potency and Selectivity
GSK-LSD1 is a highly potent inhibitor of LSD1 with a reported half-maximal inhibitory concentration (IC50) of 16 nM in cell-free assays.[1][5] Importantly, it exhibits remarkable selectivity, being over 1000-fold more selective for LSD1 than for other closely related FAD-dependent enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1][5] This high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.
| Parameter | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1][5] |
| Mechanism | Irreversible, Covalent FAD Adduct | [1] |
| IC50 (cell-free) | 16 nM | [1][5] |
| Selectivity | >1000-fold vs. LSD2, MAO-A, MAO-B | [1][5] |
Cellular Effects of GSK-LSD1 Dihydrochloride
The inhibition of LSD1 by GSK-LSD1 triggers a cascade of cellular events that collectively contribute to its anti-cancer activity. These effects are primarily driven by the reprogramming of gene expression.
Alterations in Gene Expression
Treatment of cancer cells with GSK-LSD1 leads to significant changes in the transcriptome. RNA sequencing and microarray analyses have revealed that LSD1 inhibition results in the upregulation of a large number of genes, consistent with the removal of a repressive epigenetic mark.[3][6][7] For instance, in epidermal progenitors, treatment with GSK-LSD1 resulted in the upregulation of 863 genes and downregulation of 350 genes.[3] Upregulated genes are often associated with cellular differentiation and tumor suppression.[3][4]
Inhibition of Cell Proliferation and Viability
A primary consequence of LSD1 inhibition is the suppression of cancer cell growth. GSK-LSD1 has been shown to inhibit the proliferation of a wide range of cancer cell lines with an average half-maximal effective concentration (EC50) of less than 5 nM.[1][5] This anti-proliferative effect is observed in various cancer types, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and Merkel cell carcinoma.[2][8][9]
| Cell Line Type | Compound | Average EC50 (Cell Growth) | Reference |
| Various Cancer Cell Lines | GSK-LSD1 | < 5 nM | [1][5] |
| 20 Human AML Cell Lines | GSK2879552 | 137 ± 30 nM | [2] |
| Merkel Cell Carcinoma | GSK-LSD1 | Low nM range | [8] |
Induction of Cellular Differentiation
LSD1 plays a crucial role in maintaining cells in an undifferentiated, stem-like state. By inhibiting LSD1, GSK-LSD1 can induce cellular differentiation.[2][10] In AML cell lines, for example, treatment with GSK-LSD1 or the structurally similar GSK2879552 leads to the upregulation of myeloid differentiation markers such as CD11b and CD86.[2]
Impact on Signaling Pathways
The anti-tumor effects of GSK-LSD1 are mediated through the modulation of several key signaling pathways implicated in cancer progression.
Wnt/β-catenin Signaling
LSD1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway. Inhibition of LSD1 can downregulate this pathway, which is aberrantly activated in many cancers and plays a role in cell proliferation and survival.[4]
Epidermal Growth Factor (EGF) Signaling
GSK-LSD1 has been demonstrated to attenuate EGF-mediated signaling pathways.[4] The EGF receptor (EGFR) signaling cascade is a major driver of cell proliferation, and its inhibition contributes to the anti-cancer effects of GSK-LSD1.
Caption: GSK-LSD1 inhibits LSD1, leading to altered gene expression that impacts Wnt/β-catenin and EGF signaling.
Preclinical In Vivo Efficacy
The anti-tumor activity of GSK-LSD1 and its analogs has been demonstrated in various preclinical cancer models.
Xenograft Models
In xenograft models of human cancers, administration of LSD1 inhibitors leads to significant tumor growth inhibition. For example, in a Merkel cell carcinoma xenograft model, GSK-LSD1 treatment controlled tumor growth.[8] Similarly, in a pancreatic ductal adenocarcinoma (PDAC) model using SW1990-luc cells, GSK-LSD1 treatment inhibited tumor growth and metastasis in BALB/c nude mice.[11] The related compound GSK2879552, administered orally at 1.5 mg/kg, resulted in 57% and 83% tumor growth inhibition in NCI-H526 and NCI-H1417 SCLC xenograft models, respectively.[12]
| Cancer Model | Compound | Dose & Route | Outcome | Reference |
| Merkel Cell Carcinoma (PeTa cells) | GSK-LSD1 | Not specified | Controlled tumor growth | [8] |
| Pancreatic Cancer (SW1990-luc cells) | GSK-LSD1 | Not specified | Inhibited tumor growth and metastasis | [11] |
| SCLC (NCI-H526) | GSK2879552 | 1.5 mg/kg, p.o. | 57% Tumor Growth Inhibition | [12] |
| SCLC (NCI-H1417) | GSK2879552 | 1.5 mg/kg, p.o. | 83% Tumor Growth Inhibition | [12] |
Experimental Protocols
LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 of inhibitors against purified LSD1 enzyme.
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Reagents: Recombinant human LSD1, biotinylated H3K4me1 peptide substrate, FAD, HTRF detection reagents.
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Procedure:
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Prepare serial dilutions of GSK-LSD1.
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In a 384-well plate, add GSK-LSD1, recombinant LSD1, and FAD. Incubate for a defined period (e.g., 15 minutes).
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Initiate the demethylation reaction by adding the biotinylated H3K4me1 peptide substrate.
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Stop the reaction and add HTRF detection reagents (e.g., europium-labeled anti-H3K4me0 antibody and streptavidin-XL665).
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Read the plate on an HTRF-compatible reader and calculate the ratio of emission at 665 nm to 620 nm.
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Plot the inhibition data against the inhibitor concentration to determine the IC50 value.
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References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
